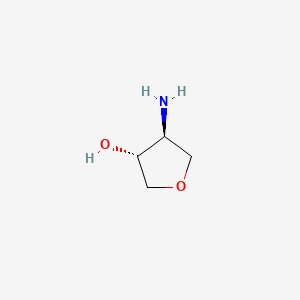

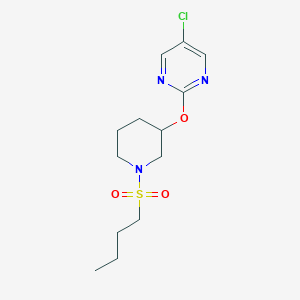

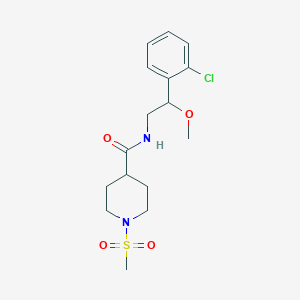

![molecular formula C17H16F3N3OS2 B2733014 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396636-45-5](/img/structure/B2733014.png)

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for this compound is not specified in the search results, similar compounds have been synthesized via various methods. For instance, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a large number of atoms. The trifluoromethyl group and the benzo[d]thiazol-2-yl group are likely to contribute significantly to the compound’s physical and chemical properties .Applications De Recherche Scientifique

Anti-Tyrosinase Activity

The compound has been found to exhibit potent anti-tyrosinase activity . Specifically, a compound bearing a similar benzothiazole moiety was synthesized and evaluated for mushroom tyrosinase inhibitory activity . The compound exhibited the highest tyrosinase activity inhibition, with an IC50 value of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid .

Antioxidant Activity

The compound also demonstrated strong antioxidant activities . It was found to have potent activities against ROS, DPPH, and ABTS .

Inhibition of Melanin Production

In B16F10 murine melanoma cells, the compound dose-dependently and significantly inhibited melanin production intracellularly, and melanin release into the medium more strongly than kojic acid . This effect was attributed to the inhibition of cellular tyrosinase .

Suppression of Melanogenesis-Associated Genes

The compound was found to suppress melanogenesis-associated genes, contributing to its inhibition of melanin production .

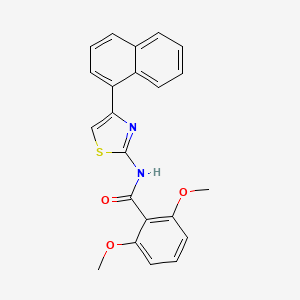

Incorporation into Benzo[e][1,2]thiazine 1,1-Dioxide Scaffold

The compound has been incorporated into the benzo[e][1,2]thiazine 1,1-dioxide scaffold via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide . This transformation proceeds under mild conditions to afford the 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides in moderate to good yields .

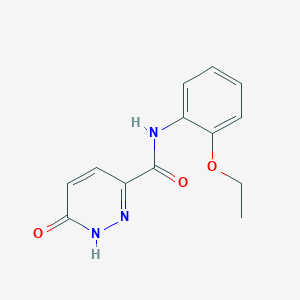

Use in Conjugated Polymers

The compound has been used in the synthesis of new low band gap D–A structured conjugated polymers . These polymers are based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units with benzo[1,2-b;3,4-b′]dithiophene as a donor unit .

Propriétés

IUPAC Name |

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3OS2/c1-23(10-14(24)21-8-7-11-4-3-9-25-11)16-22-15-12(17(18,19)20)5-2-6-13(15)26-16/h2-6,9H,7-8,10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXUWARLFOWGLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCC1=CC=CS1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

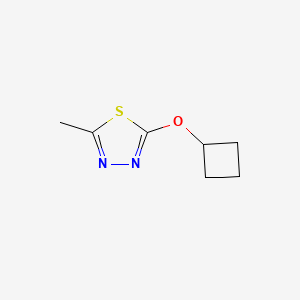

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)

![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)

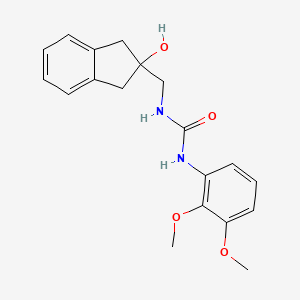

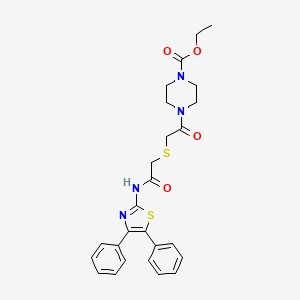

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2732947.png)